molecular formula C13H16BrN B13310563 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

Cat. No.: B13310563
M. Wt: 266.18 g/mol
InChI Key: PIZDCZOUWSCCBO-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methyl]-7-azabicyclo[221]heptane is a bicyclic compound with a bromophenyl group attached to a nitrogen-containing azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane typically involves the reaction of a bromophenylmethyl halide with a bicyclic amine. One common method is the nucleophilic substitution reaction where the bromophenylmethyl halide reacts with 7-azabicyclo[2.2.1]heptane in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H16BrN/c14-11-3-1-10(2-4-11)9-15-12-5-6-13(15)8-7-12/h1-4,12-13H,5-9H2

InChI Key

PIZDCZOUWSCCBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CC3=CC=C(C=C3)Br

Origin of Product

United States

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